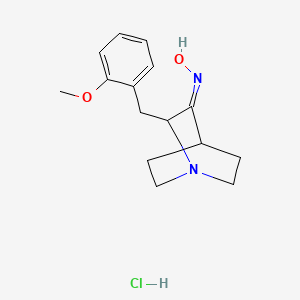

2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to the quinuclidine family, a class of nitrogen-containing bicyclic compounds that are significant in medicinal chemistry due to their structural similarity to quinoline alkaloids. Research in this area often focuses on the synthesis of novel derivatives for potential biological activities and the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of quinuclidine derivatives generally involves multistep chemical reactions, starting from basic heterocyclic compounds or by modifying existing quinuclidine structures. For example, Vorob'eva et al. (1983) described the synthesis of 3-substituted quinuclidines by reducing benzoylmethylquinuclidines and their oximes, indicating a method that could potentially be adapted for the synthesis of the compound (Vorob'eva, Mikhlina, Turchin, Sheinker, & Yakhontov, 1983).

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, Liu et al. (2013) provided a detailed crystal structure of a complex derived from a related compound, which could offer insights into the structural aspects of quinuclidine derivatives (Liu, Zhang, Cui, Zhang, & Ma, 2013).

Chemical Reactions and Properties

Quinuclidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the transformation of benzo[b]quinuclidines into quinoline derivatives under certain conditions demonstrates the reactivity of the quinuclidine ring system (Mikhlina, Vorob'eva, Turchin, Komarova, Yakhontov, & Sheinker, 1972).

Scientific Research Applications

Stereochemical Transformations

Another aspect of research on quinuclidine derivatives includes the study of stereochemical transformations. For example, 6-methoxybenzo[b]quinuclidines and their 3-oxo derivatives, along with various 3-mono- and 3,3-disubstituted derivatives, have been synthesized to observe the transformations. Such studies provide insights into the facile transformation of specific quinuclidine derivatives, highlighting the complex stereochemical behavior of these compounds and their potential for further chemical modifications (Mikhlina et al., 1972).

Advanced Synthetic Techniques

Recent advances in the synthesis of quinuclidin-3-one derivatives, including potentially 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, involve novel synthetic techniques such as mechanochemical and microwave synthesis. These methods have been applied to synthesize four O-substituted oximes of quinuclidin-3-one using O-substituted hydroxylamine hydrochlorides, yielding pure (E) oximes with high stereospecificity and conversion rates. This research demonstrates the potential of alternative synthetic methods in producing quinuclidine derivatives with improved efficiency and environmental sustainability (Spahić et al., 2022).

Application in Organic Synthesis

Quinuclidine derivatives, such as this compound, also find applications in organic synthesis. For instance, the visible-light-mediated generation of iminyl radicals from benzyl oxime ethers, leading to the synthesis of pyrroline through hydroimination cyclization, showcases the utility of quinuclidine-based compounds in facilitating novel organic reactions. This approach highlights the role of quinuclidine derivatives in enabling new pathways in organic synthesis, potentially leading to the development of new compounds and materials (Usami et al., 2018).

properties

IUPAC Name |

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-19-14-5-3-2-4-12(14)10-13-15(16-18)11-6-8-17(13)9-7-11;/h2-5,11,13,18H,6-10H2,1H3;1H/b16-15-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCREBROFGOHCG-YFKNTREVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2C(=NO)C3CCN2CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC2/C(=N\O)/C3CCN2CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)